An In-depth Spectroscopic Guide to 2,3-Dihydrobenzo[b]dioxine-6-carbaldehyde Oxime: A Technical Reference for Researchers
An In-depth Spectroscopic Guide to 2,3-Dihydrobenzo[b]dioxine-6-carbaldehyde Oxime: A Technical Reference for Researchers
An In-depth Spectroscopic Guide to 2,3-Dihydrobenzo[b][1][2]dioxine-6-carbaldehyde Oxime: A Technical Reference for Researchers
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2,3-Dihydrobenzo[b][1][2]dioxine-6-carbaldehyde oxime. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the spectral features of this compound, grounded in fundamental principles of NMR spectroscopy and supported by data from analogous structures.
Introduction
2,3-Dihydrobenzo[b][1][2]dioxine-6-carbaldehyde oxime is a derivative of the 1,4-benzodioxan scaffold, a privileged structure in medicinal chemistry known for its presence in a variety of pharmacologically active compounds.[1][3] The oxime functionality further introduces potential for diverse chemical transformations and biological interactions. Accurate structural elucidation and characterization are paramount in the development of novel therapeutics, and NMR spectroscopy stands as an indispensable tool in this endeavor. This guide will dissect the ¹H and ¹³C NMR spectra of the title compound, providing a framework for its unambiguous identification and a deeper understanding of its electronic and structural properties.
Molecular Structure and Predicted NMR Features
The structure of 2,3-Dihydrobenzo[b][1][2]dioxine-6-carbaldehyde oxime, with the systematic numbering used for NMR assignments, is presented below.
Figure 2. A generalized workflow for the acquisition and analysis of NMR data.
Experimental Protocol: A Self-Validating System
The following is a generalized, yet robust, protocol for acquiring high-quality ¹H and ¹³C NMR spectra for 2,3-Dihydrobenzo[b]d[1][2]ioxine-6-carbaldehyde oxime. This protocol is designed to be self-validating by ensuring optimal instrument performance and data quality.
1. Sample Preparation:
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Materials: 2,3-Dihydrobenzo[b]d[1][2]ioxine-6-carbaldehyde oxime (5-10 mg), deuterated solvent (e.g., CDCl₃ or DMSO-d₆, 0.6-0.7 mL), 5 mm NMR tube, pipette.
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Procedure:
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Accurately weigh 5-10 mg of the purified compound.
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Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. [4]The choice of solvent is critical; DMSO-d₆ is often preferred for oximes due to its ability to solubilize the compound and resolve the hydroxyl proton.
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Transfer the solution to a clean 5 mm NMR tube.
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2. NMR Spectrometer Setup and Data Acquisition:
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Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
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Procedure:
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Insert the NMR tube into the spectrometer's probe.
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Lock onto the deuterium signal of the solvent.
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Tune and shim the instrument to achieve optimal magnetic field homogeneity, which is validated by a sharp and symmetrical solvent peak. [5] 4. For ¹H NMR: Acquire the spectrum using standard parameters. Typically, 8 to 16 scans are sufficient for a sample of this concentration. [4] 5. For ¹³C NMR: Acquire a proton-decoupled spectrum. Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) and a suitable relaxation delay are necessary to obtain a good signal-to-noise ratio. [4] 3. Data Processing and Analysis:
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Software: Use the spectrometer's software or a dedicated offline processing program.
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Procedure:
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Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
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Perform phase and baseline correction to ensure accurate integration and peak picking.
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Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C; DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). [5] 4. Integrate the signals in the ¹H spectrum to determine the relative number of protons for each resonance.
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Assign the peaks in both spectra based on their chemical shifts, multiplicities, and coupling constants, cross-referencing with the predicted values and data from analogous compounds. Two-dimensional NMR experiments, such as COSY and HSQC, can be employed for unambiguous assignments if necessary.
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Conclusion
This technical guide provides a comprehensive framework for the interpretation of the ¹H and ¹³C NMR spectra of 2,3-Dihydrobenzo[b]d[1][2]ioxine-6-carbaldehyde oxime. By combining predictive analysis based on fundamental NMR principles with comparative data from related structures, researchers can confidently identify and characterize this molecule. The provided experimental protocol ensures the acquisition of high-quality, reliable data, which is the cornerstone of sound scientific research and development.
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